molecular formula C12H12N6O B11052928 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11052928
M. Wt: 256.26 g/mol
InChI Key: DXTLDPBDSWONHJ-UHFFFAOYSA-N
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Description

4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Phenylethyl Group: The phenylethyl group is introduced through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-thiol
  • 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-carboxylic acid
  • 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-methyl

Uniqueness

The uniqueness of 4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

4-[5-(2-phenylethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H12N6O/c13-11-12(16-19-15-11)18-10(8-14-17-18)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15)

InChI Key

DXTLDPBDSWONHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=NN2C3=NON=C3N

Origin of Product

United States

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